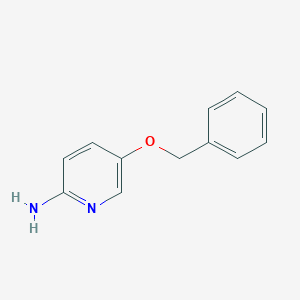

5-(Benzyloxy)pyridin-2-amine

Vue d'ensemble

Description

5-(Benzyloxy)pyridin-2-amine is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyridine, where the pyridine ring is substituted with a benzyloxy group at the 5-position and an amino group at the 2-position.

Applications De Recherche Scientifique

5-(Benzyloxy)pyridin-2-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Materials Science: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mécanisme D'action

Target of Action

The primary targets of 5-(Benzyloxy)pyridin-2-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 (MAPK14) . These proteins play crucial roles in various cellular processes. Leukotriene A-4 hydrolase is involved in the production of leukotrienes, which are lipid mediators in inflammatory responses. On the other hand, MAPK14 is a part of the MAP kinase signal transduction pathway, playing a significant role in cellular responses to cytokines and stress .

Mode of Action

It is likely that the compound interacts with these proteins, possibly inhibiting their activity or modulating their function .

Biochemical Pathways

Given its targets, it can be inferred that the compound may influence the leukotriene synthesis pathway and the map kinase signal transduction pathway . The downstream effects of these pathways include modulation of inflammatory responses and cellular stress responses .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on its target proteins. By interacting with Leukotriene A-4 hydrolase and MAPK14, the compound could potentially modulate inflammatory responses and cellular stress responses . More research is needed to confirm these effects and understand their implications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and external factors such as light and heat . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-(Benzyloxy)pyridin-2-amine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The cellular effects of this compound are currently under investigation. It is known that the compound can interact with various types of cells and cellular processes. For example, it has been used in machine learning based intramolecular potential construction to reproduce the quantum mechanical potential energy surface .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable and readily prepared .

Dosage Effects in Animal Models

It is known that the compound can interact with various types of cells and cellular processes .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura (SM) cross-coupling, a process that involves the oxidative addition of formally electrophilic organic groups .

Transport and Distribution

It is known that the compound can interact with various types of cells and cellular processes .

Subcellular Localization

It is known that the compound can interact with various types of cells and cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyridin-2-amine typically involves the following steps:

Nitration and Reduction: The starting material, 5-hydroxypyridine, undergoes nitration to form 5-nitropyridine. This is followed by reduction to yield 5-aminopyridine.

Benzylation: The 5-aminopyridine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted pyridin-2-amines.

Comparaison Avec Des Composés Similaires

- 3-(Benzyloxy)pyridin-2-amine

- 4-(Benzyloxy)pyridin-2-amine

- 2-Amino-5-(benzyloxy)pyridine

Comparison:

- 3-(Benzyloxy)pyridin-2-amine: Similar structure but with the benzyloxy group at the 3-position. It may exhibit different reactivity and biological activity due to the positional isomerism .

- 4-(Benzyloxy)pyridin-2-amine: The benzyloxy group is at the 4-position, which can lead to variations in electronic properties and steric effects.

- 2-Amino-5-(benzyloxy)pyridine: This compound is essentially the same as 5-(Benzyloxy)pyridin-2-amine, highlighting the importance of naming conventions in chemical nomenclature .

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

5-(Benzyloxy)pyridin-2-amine (5-BPA) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of 5-BPA, exploring its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

5-BPA is characterized by a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a benzyloxy group. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of approximately 200.24 g/mol. The unique substitution pattern contributes to its biological activity, particularly in enzyme interactions and modulation of signaling pathways.

Research indicates that 5-BPA functions primarily through enzyme inhibition. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is crucial for drug metabolism. This inhibition suggests that 5-BPA may influence pharmacokinetics and enhance therapeutic efficacy by modifying drug interactions .

Additionally, 5-BPA has been shown to interact with mitogen-activated protein kinase (MAPK) pathways. These pathways are essential for cellular responses to stress and growth signals, indicating that 5-BPA could have applications in conditions where modulation of these pathways is beneficial.

Biological Activities

The biological activities attributed to 5-BPA include:

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-BPA, a comparative analysis with structurally similar compounds is useful. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 3-(Benzyloxy)pyridin-2-amine | DB02352 | 0.80 | Different substitution pattern; potential anti-inflammatory properties |

| 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | N/A | 0.78 | Incorporates a pyrrolidine moiety; possible neuroprotective effects |

| 5-Ethoxy-6-methylpyridin-2-amine | N/A | 0.74 | Ethoxy substitution; varied pharmacological profile |

This table highlights how minor structural variations can lead to diverse functionalities and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 5-BPA:

- Inhibition Studies : A study demonstrated that similar compounds effectively inhibited MAO-B (Monoamine Oxidase B), a target relevant for neurodegenerative diseases such as Parkinson's . The findings suggest that modifications in the structure can enhance selectivity and potency against specific targets.

- Molecular Modeling : Research utilizing molecular dynamics simulations has indicated that 5-BPA can bind effectively to p38 MAP kinase and leukotriene A4 hydrolase, suggesting its potential role as a therapeutic agent in modulating these pathways .

- Quantitative Structure-Activity Relationship (QSAR) : A QSAR analysis indicated that structural features significantly influence the biological activity of nitrogen-containing compounds like 5-BPA, providing insights into optimizing its design for enhanced efficacy .

Propriétés

IUPAC Name |

5-phenylmethoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUTRXLBBOIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624664 | |

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96166-00-6 | |

| Record name | 5-(Benzyloxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.